molecular formula C9H10BrCl2NO2 B8722259 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide CAS No. 860437-58-7

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Cat. No. B8722259
M. Wt: 314.99 g/mol
InChI Key: WCKDLYYUCIAKJX-UHFFFAOYSA-N
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Patent
US08318768B2

Procedure details

5,8-Dichloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 g, 3.35 mmol) was suspended in aqueous HBr (48%, 10 mL) and refluxed for 5 hours before evaporation. The remaining residue was evaporated twice from toluene to give 1.05 g (quant) of the title compound as a pale solid.
Name
5,8-Dichloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:12]([O:13]C)=[C:11]([O:15]C)[C:10]([Cl:17])=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2.[BrH:18]>>[BrH:18].[Cl:2][C:3]1[C:12]([OH:13])=[C:11]([OH:15])[C:10]([Cl:17])=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2 |f:0.1,3.4|

Inputs

Step One
Name
5,8-Dichloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.ClC1=C2CCNCC2=C(C(=C1OC)OC)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours before evaporation
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The remaining residue was evaporated twice from toluene

Outcomes

Product
Name
Type
product
Smiles
Br.ClC1=C2CCNCC2=C(C(=C1O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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